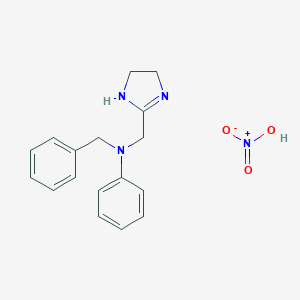
Antazoline nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antazoline nitrate is a chemical compound that is commonly used in scientific research. It is a potent antihistamine and is often used to study the physiological and biochemical effects of histamine in the body.
Mécanisme D'action
Antazoline nitrate works by blocking the histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergen or other stimulus. It causes inflammation, itching, and other symptoms of allergic reactions. Antazoline nitrate blocks the histamine receptors, preventing the histamine from binding to them and causing the symptoms of an allergic reaction.
Effets Biochimiques Et Physiologiques
Antazoline nitrate has a number of biochemical and physiological effects on the body. It is a potent antihistamine, which means that it can reduce the symptoms of allergic reactions. It also has a sedative effect, which can be useful in treating insomnia and other sleep disorders. Antazoline nitrate can also cause drowsiness, dry mouth, and other side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Antazoline nitrate has a number of advantages for lab experiments. It is a potent antihistamine, which makes it useful for studying the physiological and biochemical effects of histamine in the body. It is also relatively inexpensive and easy to obtain, which makes it a popular choice for researchers. However, there are some limitations to the use of antazoline nitrate in lab experiments. It can cause side effects such as drowsiness and dry mouth, which can affect the results of the experiment. It is also important to use the correct dosage of antazoline nitrate to ensure accurate results.
Orientations Futures
There are a number of future directions for research on antazoline nitrate. One area of research is the development of new antihistamines that are more effective and have fewer side effects than antazoline nitrate. Another area of research is the study of the long-term effects of antazoline nitrate on the body. This could help to identify any potential risks associated with the use of antazoline nitrate in the treatment of allergies and other conditions. Finally, there is a need for more research on the mechanism of action of antazoline nitrate and its effects on the body. This could help to identify new targets for the development of new drugs and treatments.
Conclusion:
In conclusion, antazoline nitrate is a widely used chemical compound in scientific research. It is a potent antihistamine and is often used to study the physiological and biochemical effects of histamine in the body. Antazoline nitrate has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. By continuing to study antazoline nitrate, researchers can gain a better understanding of the role of histamine in the body and develop new treatments for allergies and other conditions.
Méthodes De Synthèse
The synthesis of antazoline nitrate involves the reaction of antazoline with nitric acid. Antazoline is a compound that is commonly used in the production of antihistamines. Nitric acid is added to the antazoline to produce antazoline nitrate. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Antazoline nitrate is widely used in scientific research to study the physiological and biochemical effects of histamine in the body. It is often used to investigate the role of histamine in the development of allergic reactions, inflammation, and other physiological processes. Antazoline nitrate is also used to study the effects of histamine on the cardiovascular system, respiratory system, and gastrointestinal system.
Propriétés
Numéro CAS |
145178-44-5 |
|---|---|
Nom du produit |
Antazoline nitrate |
Formule moléculaire |
C17H20N4O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;nitric acid |
InChI |
InChI=1S/C17H19N3.HNO3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;2-1(3)4/h1-10H,11-14H2,(H,18,19);(H,2,3,4) |
Clé InChI |
MVYCOAGDAVYQNH-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
SMILES canonique |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Autres numéros CAS |
145178-44-5 |
Synonymes |
Antazoline nitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



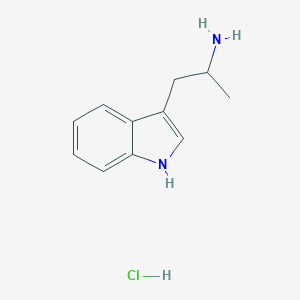
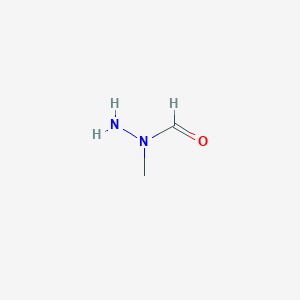
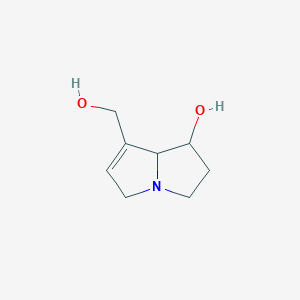
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
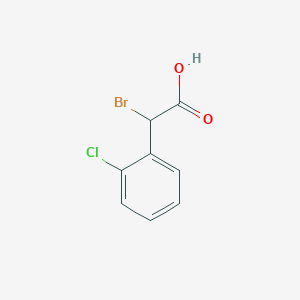

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
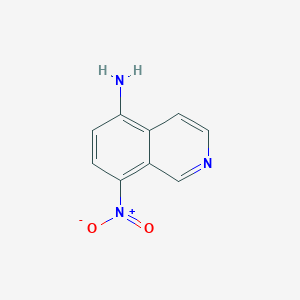
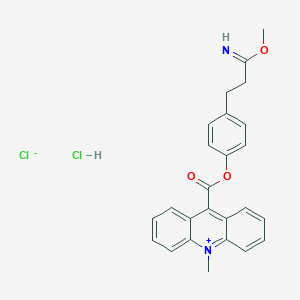
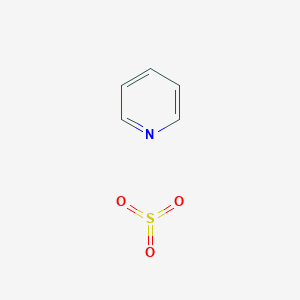
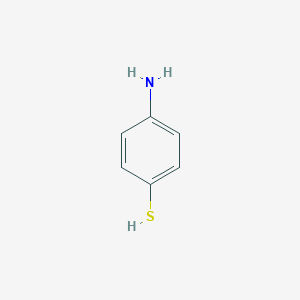
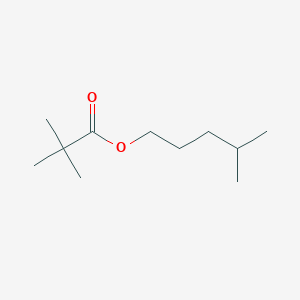
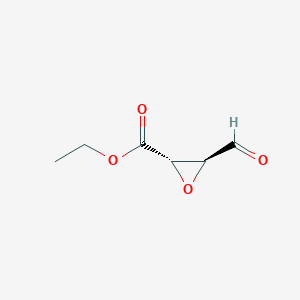
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)